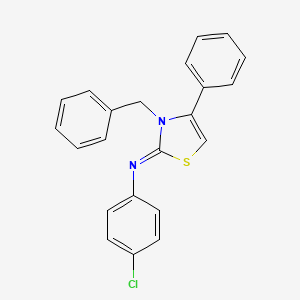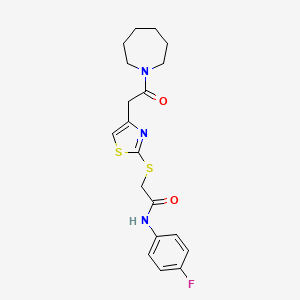![molecular formula C17H14ClN3O4 B2634613 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide CAS No. 896300-51-9](/img/structure/B2634613.png)
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a chlorophenyl group, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of the pyrrolidinone intermediate with a chlorobenzene derivative in the presence of a strong base such as sodium hydride.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the chlorophenyl-pyrrolidinone intermediate with a nitrobenzoyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide can undergo oxidation reactions, particularly at the pyrrolidinone ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines from the reduction of the nitro group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological processes.
Medicine: Explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity. This includes inhibition of specific kinases and interaction with receptor proteins.
Pathways Involved: The compound can influence signaling pathways related to inflammation and cell proliferation. By modulating these pathways, it can exert its biological effects.
Comparación Con Compuestos Similares
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-aminobenzamide, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide.
Comparison: While these compounds share a similar core structure, the presence of different functional groups (nitro, amino, methyl) significantly alters their chemical reactivity and biological activity. This compound is unique due to its nitro group, which imparts distinct electronic properties and reactivity.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWATJQHUZMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2634530.png)
![2-[(Thien-2-ylmethoxy)methyl]oxirane](/img/structure/B2634533.png)

![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2634544.png)

![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)

![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)

